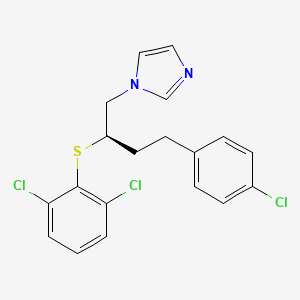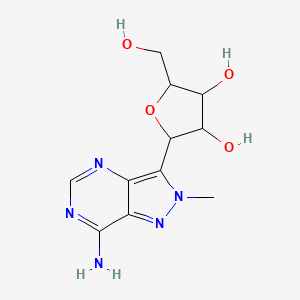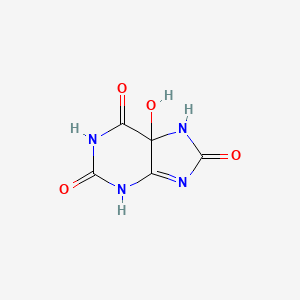
Cetrimonium
Descripción general
Descripción
Cetrimonio, también conocido como hexadeciltrimetilamonio, es un catión de amonio cuaternario cuyas sales se utilizan ampliamente como antisépticos. Se encuentra comúnmente en productos para el cuidado personal, como champús y acondicionadores, debido a sus propiedades acondicionadoras. Cetrimonio es efectivo contra bacterias y hongos, lo que lo convierte en un componente valioso en varios agentes higiénicos y de limpieza .
Métodos De Preparación
Cetrimonio se puede sintetizar mediante la reacción de hexadecilamina con cloruro de metilo o bromuro de metilo. La reacción normalmente ocurre en un solvente orgánico bajo condiciones de reflujo. El producto resultante se purifica luego mediante recristalización o destilación. Los métodos de producción industrial a menudo implican el uso de reactores a gran escala y procesamiento continuo para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Cetrimonio principalmente experimenta reacciones de sustitución debido a la presencia del grupo amonio cuaternario. Los reactivos comunes utilizados en estas reacciones incluyen haluros como el cloruro y el bromuro. Los principales productos formados a partir de estas reacciones son el cloruro de cetrimonio y el bromuro de cetrimonio, que se utilizan ampliamente en diversas aplicaciones .
Aplicaciones Científicas De Investigación
Cetrimonio tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza en la síntesis de nanopartículas de oro y nanopartículas de sílice mesoporosa.
Biología: Cetrimonio se utiliza en tampones de lisis celular para la extracción de ADN y proteínas.
Medicina: Cetrimonio se utiliza como antiséptico en formulaciones tópicas para prevenir infecciones en heridas menores y quemaduras.
Industria: Cetrimonio se utiliza en la formulación de acondicionadores y champús para el cabello debido a sus propiedades acondicionadoras. .
Mecanismo De Acción
Cetrimonio actúa como un tensioactivo catiónico, lo que significa que tiene una cabeza hidrofílica cargada positivamente y una cola hidrofóbica. Esta estructura le permite interactuar tanto con el agua como con el aceite, lo que lo convierte en un emulsionante y detergente eficaz. En aplicaciones biológicas, cetrimonio interrumpe las membranas celulares al interactuar con la bicapa lipídica, lo que lleva a la lisis celular y la liberación de componentes intracelulares .
Comparación Con Compuestos Similares
Cetrimonio es similar a otros compuestos de amonio cuaternario como el cloruro de benzalconio, el cloruro de cetilpiridinio y el cloruro de didecildimetilamonio. cetrimonio es único en su uso específico en productos para el cuidado personal debido a sus propiedades acondicionadoras. Otros compuestos similares incluyen:
Cloruro de benzalconio: Se utiliza principalmente como desinfectante y conservante en diversos productos.
Cloruro de cetilpiridinio: Se utiliza comúnmente en productos para el cuidado bucal, como enjuagues bucales y pasta dental.
Cloruro de didecildimetilamonio: Se utiliza como desinfectante en productos de limpieza industriales y domésticos.
La combinación única de propiedades antisépticas y acondicionadoras de cetrimonio lo convierte en un compuesto versátil tanto en la investigación científica como en las aplicaciones cotidianas.
Propiedades
Número CAS |
6899-10-1 |
|---|---|
Fórmula molecular |
C19H42N+ |
Peso molecular |
284.5 g/mol |
Nombre IUPAC |
hexadecyl(trimethyl)azanium |
InChI |
InChI=1S/C19H42N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4/h5-19H2,1-4H3/q+1 |
Clave InChI |
RLGQACBPNDBWTB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+](C)(C)C |
melting_point |
240 °C |
Key on ui other cas no. |
6899-10-1 |
Números CAS relacionados |
112-02-7 (chloride) 505-86-2 (hydroxide) 57-09-0 (bromide) 65060-02-8 (methyl sulfate) 68214-07-3 (monosulfate) 7192-88-3 (iodide) |
Solubilidad |
100000 mg/L |
Sinónimos |
1-hexadecyltrimethylammonium chloride Cetavlon cetrimide cetriminium cetrimonium cetrimonium bromide cetrimonium chloride cetrimonium hydroxide cetrimonium iodide Cetrimonium Methosulfate cetrimonium methyl sulfate cetrimonium monosulfate cetyltrimethylammonium bromide cetyltrimethylammonium chloride CTAB CTAOH hexadecyl trimethyl ammonium bromide hexadecyl(trimethyl)azanium hexadecyltrimethylammonium bromide hexadecyltrimethylammonium octylsulfonate HTAB cpd Octylsulfonate, Hexadecyltrimethylammonium |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![17-(2-methylpropyl)-13-(2-morpholin-4-ylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B1202446.png)
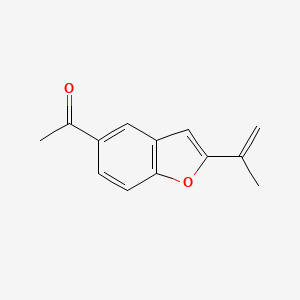
![N-(4-chlorophenyl)-2-[3-(2-furanylmethyl)-4-imino-6,6-dimethyl-2-oxo-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-1-yl]acetamide](/img/structure/B1202449.png)
![7-ethoxy-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B1202450.png)
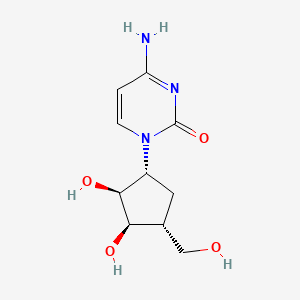
![[18F]Fluorothymidine](/img/structure/B1202453.png)
![[(5R)-3,4,5-trihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]tetrahydrofuran-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1202456.png)
